molecular formula C8H8F3NO B8788183 2-Methoxy-3-methyl-5-(trifluoromethyl)pyridine

2-Methoxy-3-methyl-5-(trifluoromethyl)pyridine

Cat. No. B8788183
M. Wt: 191.15 g/mol
InChI Key: HHAJNKAHNTVZJD-UHFFFAOYSA-N
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Patent
US04931452

Procedure details

A solution of 5.12 g (0.020 mol) of 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine in 60 ml of ether was cooled to -70° C. and blanketed with nitrogen. A solution containing 0.021 mole of butyl lithium (8.4 ml of 2.5 M) was added slowly with stirring keeping the temperature below about -65° C. and the mixture allowed to react for another 30 min. Methyl iodide (0.62 ml, 0.01 mol) was added to the mixture and stirring continued at -70° C. for about 30 min. The mixture was allowed to warm to about 20° C. and was then poured onto a mixture of ice and saturated aqueous ammonium chloride. The organic layer that formed was recovered. The aqueous layer was extracted with ether and the extract added to the organic layer. The combined organic materials were dried over sodium sulfate and concentrated by evaporation under reduced pressure. The residue was distilled to obtain 2.1 g (54 percent of theory) of the title compound as a colorless oil boiling at 67°-69° C. at 24 mm pressure. The proton nmr spectrum was consistent with the assigned structure.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:12][CH3:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH2:14]([Li])CCC.CI.[Cl-].[NH4+]>CCOCC>[CH3:13][O:12][C:3]1[C:2]([CH3:14])=[CH:7][C:6]([C:8]([F:11])([F:10])[F:9])=[CH:5][N:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C(F)(F)F)OC
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
8.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.62 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
the temperature below about -65° C.
CUSTOM
Type
CUSTOM
Details
to react for another 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The organic layer that formed
CUSTOM
Type
CUSTOM
Details
was recovered
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
ADDITION
Type
ADDITION
Details
the extract added to the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic materials were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=NC=C(C=C1C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.